![molecular formula C14H23N3O5S B5322462 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)
5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide (IMI-1) is a small molecule inhibitor that has gained attention for its potential use in scientific research applications. IMI-1 is a potent inhibitor of the enzyme isocitrate dehydrogenase 1 (IDH1), which is frequently mutated in various types of cancer.
Mecanismo De Acción
5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide is a potent inhibitor of IDH1, an enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) in the tricarboxylic acid cycle. IDH1 mutations result in the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which can alter cellular metabolism and epigenetics. This compound binds to the active site of IDH1 and prevents the conversion of isocitrate to α-KG, thereby reducing the production of 2-HG.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on cellular metabolism and epigenetics. Inhibition of IDH1 by this compound results in a decrease in the production of 2-HG, which can lead to changes in DNA methylation and histone modifications. In addition, this compound has been shown to induce apoptosis in IDH1-mutant cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide in lab experiments is its specificity for IDH1. This compound has been shown to have little effect on other enzymes in the tricarboxylic acid cycle, which reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other IDH1 inhibitors. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide in scientific research. One area of interest is the potential use of this compound in combination with other cancer therapies. This compound has been shown to sensitize IDH1-mutant cancer cells to chemotherapy and radiation therapy. Another potential future direction is the development of more potent and selective IDH1 inhibitors based on the structure of this compound. Finally, the role of IDH1 mutations in other diseases, such as neurodegenerative disorders, is an area of active research. This compound may have potential therapeutic applications in these diseases as well.
Conclusion
In conclusion, this compound (this compound) is a small molecule inhibitor that has potential applications in scientific research. This compound is a potent inhibitor of IDH1, which is frequently mutated in various types of cancer. This compound has been shown to have significant effects on cellular metabolism and epigenetics. While this compound has some limitations, it has potential future applications in combination therapies and the development of more potent IDH1 inhibitors.
Métodos De Síntesis
The synthesis of 5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide involves a series of chemical reactions starting from readily available starting materials. The synthesis method was first reported by Katsuyuki et al. in 2014. The synthesis involves the reaction of 2-bromo-5-isobutylisoxazole with 4-(methylsulfonyl)morpholine in the presence of potassium carbonate to produce the desired product, this compound.
Aplicaciones Científicas De Investigación
5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide has been used in various scientific research applications, particularly in the field of cancer research. IDH1 mutations are frequently observed in gliomas, acute myeloid leukemia, chondrosarcomas, and other cancers. This compound has been shown to inhibit the growth of IDH1-mutant cancer cells both in vitro and in vivo. In addition, this compound has been used to study the role of IDH1 mutations in cancer metabolism and epigenetics.
Propiedades
IUPAC Name |
5-(2-methylpropyl)-N-[(4-methylsulfonylmorpholin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-10(2)6-11-7-13(16-22-11)14(18)15-8-12-9-17(4-5-21-12)23(3,19)20/h7,10,12H,4-6,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMIJBFCOGMTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NCC2CN(CCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)
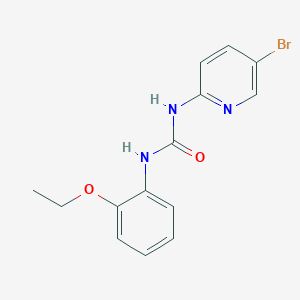
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)
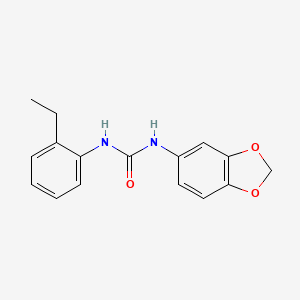
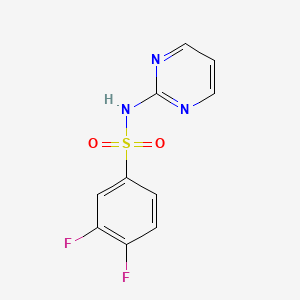
![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
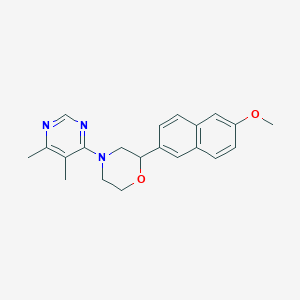
![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
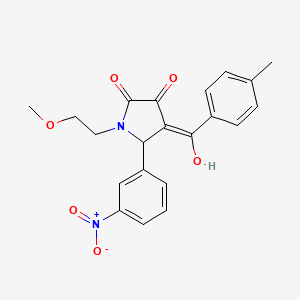
![N-cyclopropyl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5322475.png)
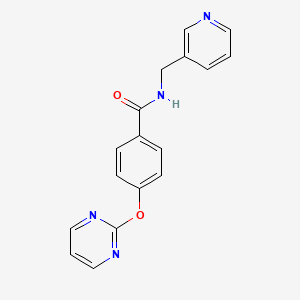
![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)